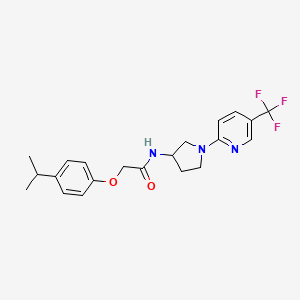
2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24F3N3O2 and its molecular weight is 407.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide , identified by its CAS number 1788769-49-2 , is a synthetic organic molecule notable for its potential biological activities. Its structure features a complex arrangement that includes a pyrrolidine ring, a trifluoromethyl group, and an isopropylphenoxy moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C21H24F3N3O2
- Molecular Weight : 407.4 g/mol
- Structural Characteristics : The compound's structure can significantly influence its interaction with biological targets, particularly through the presence of the trifluoromethyl group, which enhances lipophilicity and potential receptor affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. The trifluoromethyl group is known to enhance the binding affinity of compounds to their targets, potentially increasing efficacy in therapeutic applications.
Potential Mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival, suggesting that this compound may also exhibit similar properties.
- Modulation of Receptor Activity : The structural components may allow for modulation of neurotransmitter or hormone receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds with a pyrrolidine structure have been associated with anticancer effects, potentially through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Wei et al. (2012) | Explored the antitubercular activity of related heterocycles, indicating potential for similar applications in treating infections. |
| Ali et al. (2011) | Investigated the mechanism of action involving kinase inhibition, relevant to the activity of this compound against cancer cells. |
| Pharmacological Reviews | Compounds with trifluoromethyl groups were noted for their enhanced bioactivity and selectivity towards certain biological targets. |
Experimental Data
In vitro assays are essential for evaluating the biological activity of this compound. Preliminary data suggest:
- Cell Viability Assays : Indicate dose-dependent cytotoxicity against various cancer cell lines.
- Enzyme Inhibition Studies : Show promising results in inhibiting specific kinases, which may contribute to its anticancer properties.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-14(2)15-3-6-18(7-4-15)29-13-20(28)26-17-9-10-27(12-17)19-8-5-16(11-25-19)21(22,23)24/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIBJMZBFIKCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














